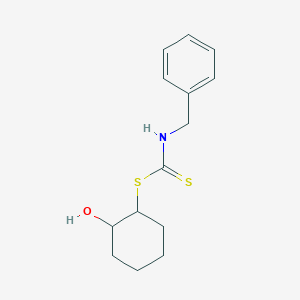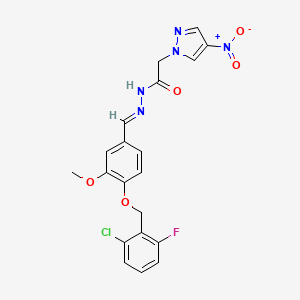
C20H17ClFN5O5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the molecular formula C20H17ClFN5O5 is a complex organic molecule It is known for its unique structure, which includes a combination of fluorine, chlorine, and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C20H17ClFN5O5 involves multiple steps, typically starting with the preparation of intermediate compounds. The process often includes:
Formation of the core structure: This involves the reaction of specific aromatic compounds under controlled conditions.
Introduction of functional groups: Fluorine, chlorine, and nitrogen atoms are introduced through various chemical reactions, such as halogenation and amination.
Final assembly: The intermediate compounds are combined to form the final product, often requiring precise temperature and pressure conditions to ensure the desired structure is achieved.
Industrial Production Methods
In an industrial setting, the production of This compound is scaled up using large reactors and automated systems. The process is optimized for efficiency and yield, often involving:
Batch processing: Large quantities of reactants are processed in batches to ensure consistency.
Continuous flow systems: These systems allow for the continuous production of the compound, improving efficiency and reducing waste.
Chemical Reactions Analysis
Types of Reactions
C20H17ClFN5O5: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the conditions and reagents used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.
Substitution: The chlorine and fluorine atoms can be substituted with other groups, altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like sodium hydroxide and various acids can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce different ketones or aldehydes, while reduction can lead to the formation of alcohols or amines.
Scientific Research Applications
C20H17ClFN5O5: has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on various cellular processes.
Medicine: Researchers are exploring its potential as a therapeutic agent for treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of C20H17ClFN5O5 involves its interaction with specific molecular targets within cells. These interactions can affect various pathways, leading to changes in cellular function. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
C20H17ClFN5O5: is unique due to its specific combination of functional groups and molecular structure. Similar compounds include:
C19H16ClFN5O4: This compound has a similar structure but lacks one oxygen atom.
C21H18ClFN5O6: This compound has an additional carbon and oxygen atom, altering its properties.
The uniqueness of This compound lies in its specific arrangement of atoms, which gives it distinct chemical and biological properties.
Properties
Molecular Formula |
C20H17ClFN5O5 |
|---|---|
Molecular Weight |
461.8 g/mol |
IUPAC Name |
N-[(E)-[4-[(2-chloro-6-fluorophenyl)methoxy]-3-methoxyphenyl]methylideneamino]-2-(4-nitropyrazol-1-yl)acetamide |
InChI |
InChI=1S/C20H17ClFN5O5/c1-31-19-7-13(5-6-18(19)32-12-15-16(21)3-2-4-17(15)22)8-23-25-20(28)11-26-10-14(9-24-26)27(29)30/h2-10H,11-12H2,1H3,(H,25,28)/b23-8+ |
InChI Key |
CDBRBNKMVBWBRR-LIMNOBDPSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/NC(=O)CN2C=C(C=N2)[N+](=O)[O-])OCC3=C(C=CC=C3Cl)F |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)CN2C=C(C=N2)[N+](=O)[O-])OCC3=C(C=CC=C3Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


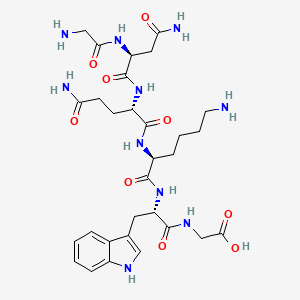

![2-Hydroxy-2-[(3-oxobutan-2-yl)oxy]propanoic acid](/img/structure/B12616767.png)
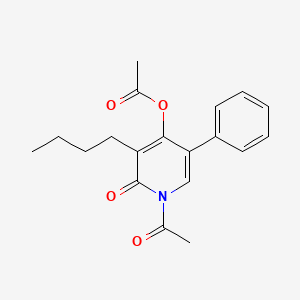

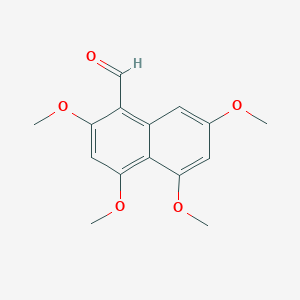
![(2S)-2-[4-(Benzyloxy)phenyl]-4-[(1R)-1-phenylethyl]morpholine](/img/structure/B12616787.png)
![1,1,1-Trifluoro-4-[2-(phenylsulfanyl)anilino]pent-3-en-2-one](/img/structure/B12616811.png)
![(2S)-2-[(1R)-1-(2-bromophenyl)-2-nitroethyl]cyclohexan-1-one](/img/structure/B12616819.png)
![3-[(1H-Benzimidazol-2-yl)amino]-N-[2-(pyridin-2-yl)ethyl]benzamide](/img/structure/B12616823.png)

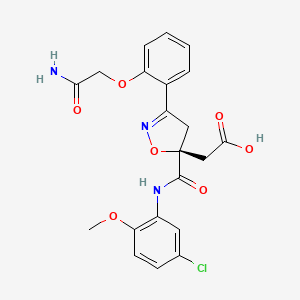
![2-[(1S,3S,3aS,6aR)-7'-chloro-2',4,6-trioxo-5-(oxolan-2-ylmethyl)spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-1-yl]acetamide](/img/structure/B12616833.png)
